1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
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Overview
Description
1-(3-pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a member of benzodioxoles.
Scientific Research Applications
Catalytic Activity
- A phenylpyrrolidine-based urea catalyst exhibited potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes, suggesting potential applications in asymmetric synthesis (Kawazoe et al., 2015).
Molecular Interactions and Complexation
- Studies on N-(pyridin-2-yl),N'-substituted ureas showed their association with amino-naphthyridines and benzoates, which can be crucial for understanding molecular interactions and complexation (Ośmiałowski et al., 2013).
Synthesis and Structural Analysis
- Research on the reaction of a similar urea compound with methyl iodide and its derivative's crystallographic structure provides insights into synthetic methods and structural analysis (Jung et al., 2008).
Binding and Conformational Studies
- Investigations into pyrid-2-yl ureas' conformational isomers and their binding to cytosine have implications for molecular binding studies (Chien et al., 2004).
Anticancer Applications
- A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showed significant antiproliferative effects against various cancer cell lines, indicating potential in anticancer research (Feng et al., 2020).
Acetylcholinesterase Inhibition
- Research on flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors has relevance for Alzheimer's disease and related conditions (Vidaluc et al., 1995).
Crystallography and Insecticide Analysis
- The crystal structure analysis of chlorfluazuron, a related urea compound, offers insights into the structural aspects of urea-based insecticides (Cho et al., 2015).
properties
Product Name |
1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
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Molecular Formula |
C15H12F3N3O3 |
Molecular Weight |
339.27 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C15H12F3N3O3/c16-14(17,18)15(23-11-5-1-2-6-12(11)24-15)21-13(22)20-9-10-4-3-7-19-8-10/h1-8H,9H2,(H2,20,21,22) |
InChI Key |
MMJOWHXYDSJPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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